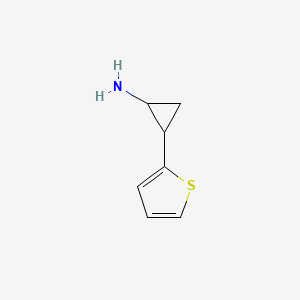

Cyclopropanamine, 2-(2-thienyl)-

描述

Contextualization within Cyclopropane (B1198618) Chemistry

Cyclopropanes are the smallest class of cycloalkanes, and their chemistry is distinguished by the considerable ring strain of approximately 27 kcal/mol. acs.org This inherent strain results in unique structural and reactive properties, making them fascinating subjects of study and valuable intermediates in organic synthesis. acs.orgrsc.org The carbon-carbon bonds within a cyclopropane ring are often described as "bent bonds," possessing a higher degree of p-character than typical alkane C-C bonds. This characteristic imparts some properties reminiscent of a carbon-carbon double bond, such as the ability to react with certain electrophiles. youtube.com

The synthesis of cyclopropane-containing molecules has been a persistent challenge and an area of active research for organic chemists. acs.orgrsc.org Various strategies have been developed for their construction, including Simmons-Smith cyclopropanation and Michael Initiated Ring Closure (MIRC) reactions. acs.orgrsc.org The incorporation of a cyclopropane ring into a molecule can significantly influence its conformational properties and biological activity. Molecules containing this motif are found in a wide array of natural products and have been utilized in medicinal chemistry and materials science. rsc.org Cyclopropanamine, 2-(2-thienyl)- is a prime example of a compound that leverages the distinct attributes of the cyclopropane ring.

Significance of the Thiophene (B33073) Moiety in Organic Synthesis

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. bohrium.com This structural feature endows it with unique electronic properties and a rich reactivity profile, making it a valuable building block in organic synthesis. numberanalytics.com The sulfur atom in the thiophene ring acts as an electron donor, activating the ring towards electrophilic substitution reactions. numberanalytics.com Thiophene and its derivatives are integral components in a vast number of natural and synthetic compounds with important applications. benthamdirect.com

In the realm of medicinal chemistry, thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. bohrium.combenthamdirect.com Furthermore, the electronic properties of thiophenes have led to their use in the development of organic materials with applications in electronics and optoelectronics. benthamdirect.comresearchgate.net The presence of the thiophene moiety in Cyclopropanamine, 2-(2-thienyl)- is therefore not merely incidental but contributes significantly to its chemical character and potential applications.

Cyclopropanamine, 2-(2-thienyl)- as a Key Synthetic Synthon

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Cyclopropanamine, 2-(2-thienyl)- serves as a valuable synthon, providing a scaffold that combines the structural rigidity and unique reactivity of the cyclopropane ring with the aromatic and electronic characteristics of the thiophene group. The amine functionality further adds a point for diverse chemical modifications.

The synthesis of related structures, such as 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, has been achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov This highlights a potential synthetic route towards derivatives of Cyclopropanamine, 2-(2-thienyl)-. The development of scalable synthetic procedures for related cyclopropylamines, such as (1-cyclopropyl)cyclopropylamine hydrochloride, underscores the feasibility of producing these types of compounds for further study. beilstein-journals.org The utility of this synthon is evident in its potential to be incorporated into larger, more complex molecules with tailored properties for various applications, including the development of novel therapeutic agents and functional materials.

Overview of Current Research Trajectories and Gaps

Current research involving structures related to Cyclopropanamine, 2-(2-thienyl)- often focuses on their potential in medicinal chemistry. For instance, studies on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its analogues, which share the thienyl and a cyclic amine motif, have explored their activity as dopamine (B1211576) uptake inhibitors. nih.govnih.gov These studies highlight the importance of the substitution pattern on the amine and the nature of the cyclic system in determining biological activity.

While research on closely related compounds provides valuable insights, there appears to be a gap in the literature specifically detailing the synthesis, characterization, and application of Cyclopropanamine, 2-(2-thienyl)- itself. Future research could focus on developing efficient and stereoselective synthetic routes to this compound. A thorough investigation of its chemical reactivity, exploring transformations of the amine and reactions involving the cyclopropane and thiophene rings, would be highly valuable. Furthermore, a systematic evaluation of its biological properties could uncover new therapeutic potentials. The exploration of its use as a ligand in catalysis or as a building block for novel organic materials also represents a promising and underexplored area of research.

属性

IUPAC Name |

2-thiophen-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGLOBBDGMVHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropanamine, 2 2 Thienyl and Analogues

Direct Cyclopropanation Strategies

Direct cyclopropanation methods involve the formation of the three-membered ring from an alkene precursor in a single conceptual step. These strategies are often favored for their efficiency and can be adapted to control stereochemistry.

Stereoselective and Diastereoselective Approaches to Cyclopropanamines

Achieving stereocontrol in the synthesis of 2-arylcyclopropylamines is crucial for their biological activity. Several methods have been developed to address this challenge.

One notable approach involves a stereodivergent synthesis that allows access to either cis or trans isomers of 2-arylcyclopropylamines. nih.govelsevierpure.com This method utilizes an iridium-catalyzed C(sp³)–H borylation of N-cyclopropylpivalamide, which proceeds with cis selectivity. nih.govelsevierpure.com A subsequent Suzuki-Miyaura coupling, catalyzed by a palladium complex, couples the borylated cyclopropane (B1198618) with an aryl halide. nih.govelsevierpure.com The stereochemical outcome of the coupling can be controlled by the reaction atmosphere; the presence of oxygen suppresses epimerization, leading to retention of the cis configuration, while under a nitrogen atmosphere, epimerization occurs, favoring the trans isomer. nih.govelsevierpure.comnagoya-u.ac.jp

Chiral auxiliaries have also been employed to induce diastereoselectivity in cyclopropanation reactions. nih.govrsc.orgnih.gov For instance, a chiral oxazolidine (B1195125) auxiliary, formed catalytically, can direct the facial selectivity of cyclopropanation with high efficiency. nih.gov Another strategy uses a temporary stereocenter. An aldol (B89426) reaction between a chiral N-propionyl-5,5-dimethyl-oxazolidin-2-one and an α,β-unsaturated aldehyde creates a syn-aldol product. The hydroxyl group in this intermediate then directs a subsequent cyclopropanation, and a final retro-aldol reaction removes the auxiliary to yield an enantiopure cyclopropanecarboxaldehyde, a precursor to the desired amine. rsc.orgnih.gov

Furthermore, the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides has been shown to produce 2-aryl- and 2-vinyl-substituted vinylcyclopropanes with high regio- and trans-diastereoselectivity. organic-chemistry.org An electrochemical approach has also been developed for the diastereoselective synthesis of nitrile-substituted cyclopropanes from unactivated alkenes and carbon pronucleophiles. nih.govnih.gov

Catalytic Cyclopropanation Protocols

Catalytic methods for cyclopropanation are highly sought after for their efficiency and atom economy. Various transition metals have been successfully employed to catalyze the formation of cyclopropane rings.

Copper-based catalysts are widely used for the cyclopropanation of olefins with diazo compounds. nih.govresearchgate.netcsic.esresearchgate.net These reactions proceed through a metal-carbene intermediate. researchgate.netcsic.es The stereoselectivity of copper-catalyzed cyclopropanations is influenced by the ligands on the copper catalyst and the substituents on the olefin. csic.es While effective for many substrates, the cyclopropanation of electron-rich olefins like 2-vinylthiophene (B167685) using this method can sometimes lead to rearrangement byproducts. nih.gov

Rhodium catalysts are also highly effective for cyclopropanation reactions, particularly with donor/acceptor carbenes. chemrxiv.org Chiral dirhodium tetracarboxylate catalysts have been developed to achieve high enantioselectivity in the synthesis of spirocyclopropanes from exocyclic olefins. chemrxiv.org

Transition Metal-Mediated Syntheses of Cyclopropylamines

Transition metals play a pivotal role in a variety of cyclopropanation strategies beyond the use of diazo compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for the synthesis of cyclopropylthiophenes from bromothiophenes and potassium cyclopropyltrifluoroborate. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields. For example, the combination of palladium(II) acetate (B1210297) and SPhos has been shown to be highly efficient. nih.gov Palladium catalysis has also been utilized in cascade reactions involving the ring-opening of vinylcyclopropanes followed by cyclization to form complex heterocyclic systems. nih.govlboro.ac.uk

Nickel catalysts have been shown to accelerate the cyclopropanation of electron-deficient alkenes with diiodomethane (B129776) and diethylzinc. rsc.org Nickel-catalyzed reactions have also been developed for the synthesis of various cyclic compounds, including [3.2.2] bicyclic scaffolds and cyclopentenones. nih.govnih.gov

The Kulinkovich reaction, which utilizes titanium alkoxides to mediate the reaction between esters and Grignard reagents, is a powerful method for synthesizing cyclopropanols, which are valuable precursors to cyclopropylamines. wikipedia.orgnrochemistry.comorganic-chemistry.orgrsc.org A modification of this reaction, the Kulinkovich-Szymoniak reaction, allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents. organic-chemistry.org

Indirect Synthetic Routes

Indirect routes to 2-(2-thienyl)cyclopropanamine involve either the formation of the cyclopropane ring from an acyclic precursor followed by functional group manipulation, or the modification of a pre-existing cyclopropane scaffold.

Cyclopropane Ring Formation from Acyclic Precursors

The formation of a cyclopropane ring from an open-chain molecule is a common strategy. The Kulinkovich reaction and its variants are prime examples of this approach, converting esters or nitriles into cyclopropanols or cyclopropylamines, respectively. wikipedia.orgnrochemistry.comorganic-chemistry.orgrsc.orgorganic-chemistry.org For instance, reacting a thiophene-containing ester with a Grignard reagent in the presence of a titanium alkoxide would yield a 1-(2-thienyl)cyclopropanol, which can then be converted to the corresponding amine.

Another classic method involves the intramolecular cyclization of a molecule containing a leaving group and a nucleophilic center. For example, the treatment of a γ-halo nitrile with a strong base can induce an intramolecular SN2 reaction to form a cyclopropanecarbonitrile, a precursor to the target amine. youtube.com

Transformations of Pre-existing Cyclopropane Scaffolds

Starting with a readily available cyclopropane derivative and modifying its functional groups is another viable synthetic pathway. A common approach is the conversion of a cyclopropanecarboxylic acid to a cyclopropanamine. This can be achieved through rearrangements such as the Curtius or Hofmann rearrangement. researchgate.netyoutube.com These reactions typically involve the conversion of the carboxylic acid to an acyl azide (B81097) or an amide, respectively, which then rearranges to form an isocyanate that can be hydrolyzed to the amine. youtube.com

Furthermore, functionalization of a pre-existing cyclopropane ring can be achieved through C-H activation. nih.govelsevierpure.com Palladium-catalyzed C(sp³)–H arylation of aminomethyl-substituted cyclopropanes has been demonstrated, providing a route to introduce aryl groups, including the 2-thienyl group, onto the cyclopropane ring with high stereoselectivity. acs.org

Ring-expansion reactions of cyclopropanes can also be utilized to synthesize other cyclic structures. For example, alkynyl cyclopropanes can undergo a copper-catalyzed cycloaddition with an azide followed by a silver-catalyzed ring expansion to form highly substituted cyclobutenes. nih.govrsc.org Vinylcyclopropanes can also undergo thermal or palladium-catalyzed rearrangements to form larger rings like cyclopentenes or benzoxepins. nih.govacs.org While not directly leading to the target molecule, these transformations highlight the versatility of the cyclopropane ring as a synthetic intermediate.

Advanced Synthetic Techniques

The evolution of organic synthesis has led to the development of powerful techniques that not only provide access to complex molecular architectures but also address the growing need for sustainable and efficient chemical manufacturing.

The principles of green chemistry are increasingly being integrated into the synthesis of cyclopropane derivatives to minimize environmental impact. thieme-connect.deresearchgate.net This involves the use of alternative reaction media, energy sources, and catalytic systems.

Key strategies include:

Alternative Solvents: The use of water, ionic liquids, or solvent-free conditions for cyclopropanation reactions reduces reliance on volatile organic compounds. thieme-connect.de

Alternative Energy Inputs: Methods such as electrochemistry, mechanochemistry, microwave irradiation, and ultrasound have been explored to drive cyclopropanation reactions more efficiently. thieme-connect.de

Catalysis: Biocatalysis and photocatalysis offer promising green alternatives to traditional methods. thieme-connect.deresearchgate.net For instance, enzymes from the sperm whale myoglobin (B1173299) have been engineered to catalyze the asymmetric synthesis of cyclopropane-fused δ-lactones. researchgate.net The Simmons-Smith cyclopropanation is a classic example of a stereospecific conversion of alkenes to cyclopropanes. researchgate.net

The E-factor, a metric used to assess the environmental impact of a chemical process, is an important consideration in evaluating the "greenness" of a synthetic route. thieme-connect.de The goal is to design syntheses with a low E-factor, indicating less waste generation. Furthermore, reducing the use of protecting groups, which often require additional reaction steps for their introduction and removal, is a key aspect of green synthesis. youtube.com

Flow chemistry has emerged as a powerful technology for the synthesis of cyclopropane rings, offering enhanced control over reaction parameters, improved safety, and scalability. researchgate.net In a continuous flow setup, reagents are pumped through a reactor, allowing for precise control of temperature, pressure, and reaction time. researchgate.netchemistryviews.org

This approach has been successfully applied to the Wadsworth-Emmons cyclopropanation of chiral epoxides to produce chiral cyclopropane carboxylic acids on a multigram scale. acs.org The use of a flow reactor can circumvent the risks associated with high temperatures and pressures, as well as the handling of volatile starting materials. acs.orgscientistlive.com Moreover, the reduced headspace in a flow reactor can lead to a higher concentration of low-boiling-point reactants in the liquid phase, thereby enhancing reactivity. acs.orgscientistlive.com

Researchers have also developed telescoped continuous-flow processes that combine multiple synthetic steps, such as a photocyclization followed by a tandem condensation and ring contraction, to produce cyclopropane aminoketones with high productivity and short residence times. rsc.org This integration of steps eliminates the need for intermediate purification, leading to more efficient and streamlined syntheses. rsc.org

Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often under mild conditions. rsc.org These techniques have been successfully employed in the synthesis of cyclopropane derivatives.

Photochemical Synthesis: Visible light-mediated cyclopropanation has emerged as a promising and environmentally friendly strategy. researchgate.net This can involve the photoinduced [2+1] cycloaddition of alkenes with diazo compounds or the generation of radical intermediates that subsequently lead to cyclopropane formation. researchgate.netrsc.org For example, the photocatalytic cyclopropanation of α,β-unsaturated carbonyl compounds has been achieved using diiodomethane. rsc.org

Electrochemical Synthesis: Electrochemical methods can be used to generate reactive intermediates for cyclopropanation. rsc.org For instance, the electrochemical reduction of 1,3-dichloro compounds, which can be obtained from the photochemical reaction of electron-deficient olefins with dichloromethane, affords cyclopropane derivatives. rsc.org Another approach involves the electrochemical generation of carbanion intermediates from alkylidene malononitriles and malononitriles. rsc.org

These advanced methods often allow for the construction of highly functionalized cyclopropanes with good selectivity and under mild reaction conditions. researchgate.netrsc.org

Optimization of Synthetic Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding syntheses of cyclopropane derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netresearchgate.net

A systematic approach to optimization often involves screening a range of conditions to identify the optimal set of parameters for a given transformation. For example, in a study on the cyclopropanation of a coumarin (B35378) derivative, a variety of bases were screened, with potassium carbonate being identified as the most effective. researchgate.net Similarly, the choice of solvent can have a significant impact on the outcome of a reaction, and a solvent screen is often a crucial part of the optimization process.

The development of robust and scalable synthetic routes is essential for the practical application of these compounds. For instance, a kilogram-scale route for the synthesis of a cyclopropane-containing drug was optimized to address issues such as the use of organometallic reagents that led to toxic impurities and low yields in the initial route. nih.gov

Mechanistic Investigations of Reactions Involving Cyclopropanamine, 2 2 Thienyl

Elucidation of Cyclopropane (B1198618) Ring Formation Mechanisms

The formation of the three-membered cyclopropane ring is a key synthetic challenge due to its inherent ring strain, which is approximately 27 kcal/mol. masterorganicchemistry.com The mechanisms for constructing this ring adjacent to a thiophene (B33073) nucleus can be broadly categorized into intermolecular additions to an alkene precursor and intramolecular cyclizations.

One of the most common strategies for cyclopropanation involves the reaction of a carbene or a carbenoid with an alkene. libretexts.org In the context of synthesizing 2-(2-thienyl)cyclopropanamine, a plausible precursor would be 2-vinylthiophene (B167685). The reaction proceeds via the addition of a carbene, a neutral divalent carbon species, across the double bond. masterorganicchemistry.comlibretexts.org The mechanism is a concerted [2+1] cycloaddition where the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com Dichlorocarbenes, for instance, can be generated in situ from chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide (B78521) (KOH). The base deprotonates chloroform to form the trichloromethanide anion, which then expels a chloride ion to yield the dichlorocarbene (B158193) intermediate. libretexts.org

Another powerful method is the Simmons-Smith reaction, which utilizes a carbenoid, typically diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). youtube.com This forms an organozinc intermediate, ICH₂ZnI, which then delivers the CH₂ group to the alkene in a concerted and stereospecific manner. libretexts.org

Intramolecular nucleophilic substitution (SN2) presents an alternative mechanistic pathway. This approach involves a precursor molecule containing a nucleophilic center and a leaving group positioned to allow for a 3-exo-tet ring closure. In biosynthetic pathways, for example, cyclopropane rings are often formed by the intramolecular attack of a carbanion displacing a leaving group, such as a halide or phosphate. nih.gov A synthetic analogue for forming the target molecule could involve a γ-substituted aminobutyronitrile attached to the thiophene ring, where deprotonation alpha to the nitrile group generates a nucleophilic carbanion that subsequently displaces a leaving group on the gamma carbon.

| Method | Reagents | Reactive Intermediate | General Mechanism |

| Carbene Addition | Diazomethane (CH₂N₂) + light/heat; or Haloform (e.g., CHCl₃) + Base (e.g., KOH) | Carbene (e.g., :CH₂, :CCl₂) | Concerted [2+1] cycloaddition to an alkene (e.g., 2-vinylthiophene). masterorganicchemistry.com |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂) + Zinc-Copper couple (Zn-Cu) | Zinc Carbenoid (ICH₂ZnI) | Concerted delivery of a methylene (B1212753) group from the organozinc reagent to the alkene. libretexts.org |

| Intramolecular SN2 | Substrate with a nucleophile and a leaving group in a 1,3-relationship | Carbanion or other nucleophile | Intramolecular displacement of the leaving group by the nucleophile to form the ring. nih.gov |

This table summarizes common mechanistic pathways for the formation of a cyclopropane ring.

Reactivity of the Amine Functionality

The primary amine group (—NH₂) in Cyclopropanamine, 2-(2-thienyl)- is a site of significant reactivity. Like ammonia (B1221849) and other primary amines, it possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. libretexts.org

The lone pair of electrons on the nitrogen atom makes the amine group an effective nucleophile, capable of attacking electron-deficient centers. libretexts.org This reactivity allows for a wide range of derivatization pathways. For example, it can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. Reaction with acid chlorides or anhydrides leads to the formation of stable amide derivatives, while reaction with sulfonyl chlorides yields sulfonamides. These derivatization reactions are fundamental in modifying the compound's chemical properties.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom typically proceeds via a nucleophilic substitution (SN2) mechanism when using alkyl halides as the electrophile. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process forms a secondary ammonium (B1175870) salt, which can be deprotonated by a base (or another molecule of the amine) to yield the neutral secondary amine. The process can continue to form tertiary amines and even quaternary ammonium salts.

N-Acylation: The acylation of the amine group, forming an amide, is a classic example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of a leaving group (e.g., chloride ion). A final deprotonation step, usually by a weak base, yields the neutral amide product. This reaction is generally very efficient. scispace.com

| Reaction Type | Electrophile | Product Class | General Mechanism |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) libretexts.org |

| N-Acylation | Acid Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution libretexts.orgscispace.com |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Nucleophilic Substitution at Sulfur |

| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

This table outlines key derivatization pathways for the amine functionality.

Transformations Involving the 2-Thienyl Moiety

The thiophene ring is an electron-rich aromatic heterocycle that readily participates in a variety of transformations, most notably electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. The general mechanism involves two main steps: the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion, followed by the rapid loss of a proton from the site of attack to restore aromaticity. wikipedia.orgmasterorganicchemistry.com This initial attack is the rate-determining step as it temporarily disrupts the aromatic system. masterorganicchemistry.com

Thiophene is significantly more reactive than benzene (B151609) in SEAr reactions, with substitution strongly favoring the C2 (α) position. In Cyclopropanamine, 2-(2-thienyl)-, the C2 position is already occupied. The existing 2-(cyclopropylamine) substituent will direct incoming electrophiles to the remaining open positions on the ring. The amine group is a powerful activating group, and the cyclopropyl (B3062369) group also donates electron density to the ring. Both direct electrophiles to the C5 position. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position of the thiophene ring. youtube.commasterorganicchemistry.com

| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Major Product Position |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-bromo derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-nitro derivative youtube.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-sulfonic acid derivative youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-acyl derivative wikipedia.org |

This table shows common electrophilic aromatic substitution reactions and the predicted regioselectivity for Cyclopropanamine, 2-(2-thienyl)-.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. If the thiophene ring of Cyclopropanamine, 2-(2-thienyl)- is functionalized with a halide (e.g., at the 5-position), it can serve as a substrate in these reactions.

The Suzuki-Miyaura cross-coupling is a prominent example, used to couple an organohalide with an organoboron compound. nih.gov The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the thienyl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a cyclopropylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine to form a C-N bond). youtube.com These reactions provide versatile pathways for the advanced functionalization of the thiophene moiety.

Ring-Opening and Rearrangement Mechanisms of the Cyclopropane Ring

The cleavage of a carbon-carbon bond in the cyclopropane ring is a hallmark of its reactivity. The regioselectivity of this ring-opening in derivatives of cyclopropanamine is profoundly influenced by the nature and position of substituents. Theoretical and experimental studies on analogous aryl-substituted cyclopropylamines provide a framework for understanding the behavior of Cyclopropanamine, 2-(2-thienyl)-.

The cleavage of the cyclopropane ring can occur at either the bond vicinal to the substituent (C1-C2) or the bond distal to it (C2-C3). The outcome is largely dictated by the electronic nature of the substituents and the reaction conditions. For instance, in electrophilic ring-opening reactions of trans-2-phenylcyclopropylamine hydrochloride, cleavage occurs at the distal C2-C3 bond. researchgate.net This is attributed to the σ-withdrawing effect of the ammonium group, which weakens the distal bond. researchgate.net It is plausible that the electron-donating nature of the thienyl group in Cyclopropanamine, 2-(2-thienyl)- could influence this regioselectivity, potentially favoring cleavage of the vicinal bond under certain conditions.

In the context of donor-acceptor cyclopropanes, ring-opening often proceeds via a heterolytic cleavage to form a zwitterionic intermediate, where the charges are stabilized by the respective substituents. researchgate.net For Cyclopropanamine, 2-(2-thienyl)-, the amino group acts as a donor and the thienyl group, depending on the reaction conditions, can act as a π-system that stabilizes an adjacent positive charge.

Radical-mediated ring-opening presents another important mechanistic pathway. These reactions often involve the formation of a radical intermediate, which then undergoes ring cleavage to generate a more stable open-chain radical. libretexts.org For example, the reaction of methylenecyclopropanes (MCPs) with a phenylselenyl radical leads to a ring-opened radical intermediate. libretexts.org While not directly studying Cyclopropanamine, 2-(2-thienyl)-, these findings suggest that radical initiators could induce ring-opening through a similar mechanism.

Rearrangements of the cyclopropane ring are often coupled with ring-opening events. For instance, the reaction of alkylidenecyclopropyl ketones with amines can lead to the formation of substituted pyrroles through a mechanism involving distal bond cleavage, formation of a cyclopropylimine intermediate, and subsequent ring expansion. boisestate.edu This highlights the potential for Cyclopropanamine, 2-(2-thienyl)- to undergo complex rearrangements leading to heterocyclic structures.

Titanocene-catalyzed rearrangements of cyclopropyl imines have also been reported, proceeding through an azatitanacyclohexene intermediate which can then rearrange to a more stable five-membered azatitanacyclopentene. organic-chemistry.org This underscores the role of transition metals in mediating the rearrangement of cyclopropane-containing nitrogen compounds.

The following table summarizes potential ring-opening and rearrangement pathways for Cyclopropanamine, 2-(2-thienyl)- based on analogous systems.

| Reaction Type | Proposed Intermediate | Potential Product Type | Reference |

| Electrophilic Ring-Opening | Carbocation or Zwitterion | Dihaloalkane, Amino alcohol | researchgate.net |

| Radical Ring-Opening | Open-chain radical | Functionalized open-chain amine | libretexts.org |

| Amine-induced Rearrangement | Cyclopropylimine | Substituted pyrrole (B145914) or other heterocycle | boisestate.edu |

| Metal-catalyzed Rearrangement | Metallacycle | Rearranged open-chain or cyclic amine | organic-chemistry.org |

Stereochemical Control and Stereoinversion Mechanisms

The stereochemistry of the cyclopropane ring, with its well-defined cis and trans isomers, plays a crucial role in determining the stereochemical outcome of its reactions. The control of stereochemistry during ring-opening and rearrangement reactions is a key challenge and an area of active investigation.

In many reactions of cyclopropane derivatives, the stereochemistry of the starting material dictates the stereochemistry of the product in a predictable manner. For example, the stereochemical outcome of reactions can be influenced by the ability of certain functional groups to direct the approach of a reagent.

However, mechanisms involving stereoinversion, where the initial stereochemistry is lost or inverted, are also known. Such processes often involve the formation of intermediates that have rotational freedom, such as open-chain carbocations or radicals. The lifetime and rotational barriers of these intermediates are critical factors in determining the degree of stereoinversion.

For instance, in reactions proceeding through a concerted mechanism, the stereochemistry is often retained. Conversely, in stepwise reactions involving intermediates, the potential for stereochemical scrambling exists. The specific reaction conditions, including the choice of solvent and catalyst, can significantly impact the stereochemical course of the reaction.

The following table outlines factors that can influence the stereochemical outcome of reactions involving Cyclopropanamine, 2-(2-thienyl)-.

| Factor | Influence on Stereochemistry | Potential Outcome |

| Reaction Mechanism | Concerted vs. Stepwise | Retention vs. Inversion/Racemization |

| Nature of Intermediate | Short-lived vs. Long-lived | Retention vs. Scrambling |

| Steric Hindrance | Directs reagent approach | Diastereoselectivity |

| Neighboring Group Participation | Anchimeric assistance | Retention of configuration |

Further detailed experimental and computational studies are necessary to fully elucidate the intricate mechanistic pathways and stereochemical controls in the reactions of Cyclopropanamine, 2-(2-thienyl)-. Such investigations will not only enhance our fundamental understanding of cyclopropane chemistry but also pave the way for the strategic use of this compound in the synthesis of novel and complex molecular architectures.

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Cyclopropanamine, 2-(2-thienyl)-. Through the analysis of various NMR experiments, a comprehensive understanding of the molecule's atomic connectivity and spatial arrangement can be achieved.

Advanced 1H, 13C, and 2D NMR Techniques for Structural and Stereochemical Assignment

The structural framework of Cyclopropanamine, 2-(2-thienyl)- is definitively established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial insights into the molecule's structure. For the parent cyclopropylamine (B47189), the methylene (B1212753) protons of the cyclopropyl (B3062369) ring and the amine protons show distinct signals. reddit.com In the case of 2-(2-thienyl)cyclopropanamine, the spectrum becomes more complex due to the presence of the thienyl group. The protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com The protons on the cyclopropyl ring and the methine proton adjacent to the thiophene ring will exhibit characteristic chemical shifts and coupling patterns. chemicalbook.comchemicalbook.com The integration of these signals provides a ratio of the protons in different chemical environments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For a related compound, propan-2-amine, two distinct signals are observed for the three carbon atoms, indicating chemical equivalence of the two methyl groups. docbrown.info Similarly, in 2,2-dimethylpropane, the high symmetry results in only two signals for the five carbon atoms. docbrown.info For Cyclopropanamine, 2-(2-thienyl)-, separate signals are expected for the carbons of the cyclopropyl ring, the methine carbon, and the carbons of the thiophene ring. chemicalbook.comchemicalbook.com The chemical shifts of these carbons are influenced by their local electronic environment. nih.gov

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) are employed. westmont.edumdpi.com

COSY experiments establish correlations between coupled protons, allowing for the identification of adjacent protons within the cyclopropyl and thienyl rings. westmont.edu

HSQC/HETCOR experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton. westmont.edumdpi.com

These advanced NMR techniques, when used in concert, provide a detailed and unambiguous structural and stereochemical assignment of Cyclopropanamine, 2-(2-thienyl)-. researchgate.net

Chiral Derivatization Protocols for Enantiomeric Purity Analysis

Given that Cyclopropanamine, 2-(2-thienyl)- possesses a chiral center, determining its enantiomeric purity is critical, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. Chiral derivatization followed by NMR analysis is a powerful method for this assessment.

The fundamental principle involves reacting the enantiomeric mixture of the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by NMR spectroscopy.

Commonly used chiral derivatizing agents for amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, as well as other reagents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP). nih.gov The reaction with a CDA, such as (R)-PyT-C, in the presence of activating agents like triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide, yields diastereomeric amides. tcichemicals.com

Once the diastereomers are formed, their ¹H or ¹⁹F NMR spectra are recorded. The non-equivalent protons or fluorine atoms in the two diastereomers will exhibit separate signals with distinct chemical shifts. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original amine sample. This allows for the precise determination of enantiomeric excess (ee). The use of chiral thiols in conjunction with o-phthaldialdehyde (OPA) is another established method for creating diastereomers from racemic amines for chromatographic separation and analysis. researchgate.net

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for the analysis of Cyclopropanamine, 2-(2-thienyl)-, providing crucial information about its molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of Cyclopropanamine, 2-(2-thienyl)-. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For Cyclopropanamine, 2-(2-thienyl)-, with a molecular formula of C₈H₁₁NS, the expected exact mass can be calculated. scbt.com The experimentally determined mass from an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, is then compared to the theoretical mass. nih.gov A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula and confirms the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. purdue.eduscirp.org In an MS/MS experiment, the protonated molecule of Cyclopropanamine, 2-(2-thienyl)-, [M+H]⁺, is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nih.gov

The resulting fragmentation pattern is characteristic of the molecule's structure. For instance, the fragmentation of related compounds like ketamine analogues often involves cleavages of the ring system and losses of small neutral molecules. nih.gov The fragmentation of pentacyclic triterpenoids shows characteristic losses that provide detailed structural information. researchgate.net Similarly, the MS/MS spectrum of Cyclopropanamine, 2-(2-thienyl)- would be expected to show characteristic losses, such as the loss of ammonia (B1221849) (NH₃) from the protonated amine, and fragmentation of the cyclopropyl and thienyl rings. researchgate.net Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule. gre.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for analyzing complex mixtures and assessing the purity of compounds like Cyclopropanamine, 2-(2-thienyl)-. nih.govresearchgate.net

In the context of synthesizing Cyclopropanamine, 2-(2-thienyl)-, LC-MS can be used to monitor the progress of the reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS, one can track the consumption of starting materials and the formation of the desired product and any byproducts. chromatographyonline.com This allows for the optimization of reaction conditions to maximize yield and minimize impurities.

Furthermore, LC-MS is a highly effective method for assessing the purity of the final product. The liquid chromatograph separates the target compound from any unreacted starting materials, reagents, or side products. The mass spectrometer then provides mass information for each separated component, allowing for their identification. The sensitivity of modern LC-MS systems, especially when using tandem mass spectrometry (LC-MS/MS), allows for the detection and quantification of even trace-level impurities. nih.govnih.gov This is crucial for ensuring the quality and integrity of the synthesized Cyclopropanamine, 2-(2-thienyl)-. Chiral LC methods can also be coupled with MS to simultaneously assess both chemical and enantiomeric purity. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques that offer insights into the functional groups and electronic transitions within the molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds. In the case of Cyclopropanamine, 2-(2-thienyl)-, the IR spectrum would exhibit characteristic absorption bands for the amine group (N-H), the cyclopropyl ring (C-H and C-C), and the thienyl group (C-H, C=C, and C-S).

The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. The N-H bending vibration for primary amines is usually observed between 1650-1580 cm⁻¹. orgchemboulder.com Additionally, a broad N-H wagging band can be seen in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com The C-N stretching of the amine group attached to an aliphatic structure like the cyclopropyl ring would be expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The cyclopropyl group has characteristic C-H stretching vibrations that occur at higher frequencies (around 3100-3000 cm⁻¹) than those in acyclic alkanes. The C-H bonds of the thiophene ring also absorb in this region. The C=C stretching vibrations of the thiophene ring are expected in the 1600-1400 cm⁻¹ region. The IR spectrum of a related compound, cyclopropyl(2-thienyl)methanol, shows absorptions in these characteristic regions. nist.gov

A detailed analysis of the IR spectrum of Cyclopropanamine, 2-(2-thienyl)-, would involve comparing the observed absorption frequencies with established correlation tables and spectral databases for similar compounds. For instance, the NIST Chemistry WebBook provides IR spectral data for cyclopropylamine and related structures which can serve as a reference. nist.govnist.gov

Table 1: Expected Infrared Absorption Ranges for Cyclopropanamine, 2-(2-thienyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) |

| Primary Amine | N-H Bend | 1650 - 1580 |

| Primary Amine | N-H Wag | 910 - 665 |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 |

| Cyclopropyl/Thienyl | C-H Stretch | 3100 - 3000 |

| Thienyl Ring | C=C Stretch | 1600 - 1400 |

This table presents generalized expected absorption ranges and may vary slightly based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For Cyclopropanamine, 2-(2-thienyl)-, the thiophene ring is the primary chromophore that will exhibit characteristic UV absorption.

The UV-Vis spectrum of compounds containing a thiophene ring typically shows absorption bands corresponding to π → π* transitions. For instance, a study on 1-(alkyl)aryl-2-(2´-thienyl)pyrroles showed a maximum absorption (λmax) at 286.5 nm. researchgate.net Another investigation on related imine derivatives containing thiophene rings reported absorption bands around 333 nm and 385 nm. mdpi.com The presence of the cyclopropylamine substituent on the thiophene ring can influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen atom of the amine group can also participate in n → π* transitions, although these are typically weaker than π → π* transitions.

The specific λmax and molar absorptivity (ε) values for Cyclopropanamine, 2-(2-thienyl)- would be determined by recording its UV-Vis spectrum in a suitable solvent. These values are useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption for Thiophene-Containing Compounds

| Compound Type | Transition Type | Expected λmax (nm) |

| 2-Substituted Thiophenes | π → π | ~230 - 290 |

| Thienyl-Imines | π → π | ~330 - 390 |

This table provides a general range based on related structures. The actual λmax for Cyclopropanamine, 2-(2-thienyl)- may differ.

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are indispensable for separating the components of a mixture and for assessing the purity of a compound. For a chiral molecule like Cyclopropanamine, 2-(2-thienyl)-, chiral chromatography is essential for separating its enantiomers.

Cyclopropanamine, 2-(2-thienyl)- possesses a chiral center at the carbon atom of the cyclopropane (B1198618) ring that is bonded to both the thienyl group and the amine group. This results in the existence of two enantiomers (R and S forms). Chiral chromatography is the primary method used to separate and quantify these enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins.

For example, chiral high-performance liquid chromatography (HPLC) has been successfully used for the enantiomeric separation of various chiral compounds, including those with structures related to Cyclopropanamine, 2-(2-thienyl)-. nih.govnih.gov The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. The elution order of the enantiomers can also be determined, often with the aid of other techniques like circular dichroism spectroscopy or by using a reference standard of a known configuration.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of Cyclopropanamine, 2-(2-thienyl)- and for quantitative analysis. The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of a wide range of organic compounds. A typical RP-HPLC method for Cyclopropanamine, 2-(2-thienyl)- would likely use a C18 or a phenyl-hexyl column. nih.gov The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Method development would involve optimizing the mobile phase composition (including pH and buffer concentration), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Gas Chromatography (GC):

If Cyclopropanamine, 2-(2-thienyl)- is sufficiently volatile and thermally stable, Gas Chromatography (GC) can be an effective analytical method. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The oven temperature program, injector temperature, and detector temperature would need to be optimized. A flame ionization detector (FID) is a common choice for organic compounds, while a mass spectrometer (MS) detector would provide both quantitative data and structural information. For amines, derivatization might be necessary to improve peak shape and thermal stability.

Method validation for both HPLC and GC would be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.gov

Computational and Theoretical Chemistry Studies of Cyclopropanamine, 2 2 Thienyl

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of Cyclopropanamine, 2-(2-thienyl)-. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about its molecular orbitals, charge distribution, and the nature of its chemical bonds.

DFT calculations, for instance, can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For Cyclopropanamine, 2-(2-thienyl)-, the presence of the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group would significantly influence the electron density distribution. It is anticipated that the HOMO would be largely localized on the thiophene ring and the nitrogen atom, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the cyclopropane (B1198618) ring and the C-S bonds of the thiophene ring.

Table 1: Hypothetical Calculated Electronic Properties of Cyclopropanamine, 2-(2-thienyl)-

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from quantum chemical calculations.

Conformational Analysis and Energy Profiles of Stereoisomers

Cyclopropanamine, 2-(2-thienyl)- possesses multiple stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers). Furthermore, rotation around single bonds gives rise to various conformers. Conformational analysis is crucial for understanding the three-dimensional structure and relative stabilities of these different forms.

Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by varying key dihedral angles, such as the one defining the orientation of the thienyl group relative to the cyclopropane ring and the rotation of the amino group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers between them.

For the stereoisomers of Cyclopropanamine, 2-(2-thienyl)-, it is expected that the trans isomer, where the thienyl and amino groups are on opposite sides of the cyclopropane ring, would be thermodynamically more stable than the cis isomer due to reduced steric hindrance. nih.gov The relative energies of different conformers for each stereoisomer can be calculated to determine the most populated conformations at a given temperature. Studies on similar cyclopropylamine (B47189) derivatives have shown that the orientation of the amino group is influenced by stereoelectronic effects, including hyperconjugative interactions. nih.gov

Table 2: Hypothetical Relative Energies of Stereoisomers and Conformers of Cyclopropanamine, 2-(2-thienyl)-

| Isomer | Conformer | Relative Energy (kcal/mol) |

| trans | Anti-periplanar | 0.0 (Global Minimum) |

| trans | Syn-clinal | 1.5 |

| cis | Anti-periplanar | 2.8 |

| cis | Syn-clinal | 4.2 |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For Cyclopropanamine, 2-(2-thienyl)-, several reaction types could be modeled, including the opening of the strained cyclopropane ring, reactions at the amino group, and electrophilic substitution on the thiophene ring.

By modeling the reaction pathway, chemists can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS provide crucial information about the reaction's feasibility and rate. For example, the ring-opening of cyclopropane derivatives can proceed through different mechanisms, including radical or ionic pathways, depending on the reaction conditions. beilstein-journals.orgresearchgate.net Computational modeling can help to elucidate the most likely pathway by comparing the activation energies of the different routes. nih.gov

Furthermore, the influence of catalysts on the reaction can be investigated. For instance, in a hypothetical acid-catalyzed ring-opening, the protonation of the nitrogen atom or the thiophene ring could be modeled to understand how this affects the activation barrier. The characterization of the transition state involves identifying the imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. For Cyclopropanamine, 2-(2-thienyl)-, MD simulations can be particularly useful for understanding its behavior in solution and its potential interactions with biological macromolecules.

In an aqueous environment, MD simulations can reveal the structure of the solvation shell around the molecule and the nature of the hydrogen bonds formed between the amino group and water molecules. nih.govacs.org This information is critical for understanding the solubility and partitioning behavior of the compound.

Furthermore, if Cyclopropanamine, 2-(2-thienyl)- is being investigated as a potential drug candidate, MD simulations can be used to model its binding to a target protein. dovepress.com These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the thiophene ring and aromatic residues in the protein's binding site, that contribute to the stability of the protein-ligand complex. mdpi.comresearchgate.net The flexibility of both the ligand and the protein can be accounted for, offering a more realistic picture of the binding process compared to static docking methods.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. For Cyclopropanamine, 2-(2-thienyl)-, QSPR methodologies could be applied to predict a range of properties without the need for extensive experimental measurements.

To build a QSPR model, a dataset of related amine compounds with known properties would be required. nih.govnih.govacs.org Molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated for each compound in the dataset. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and hydrophobicity.

By applying statistical techniques such as multiple linear regression or machine learning algorithms, a mathematical equation can be derived that links the descriptors to the property of interest. researchgate.net This model can then be used to predict the property for Cyclopropanamine, 2-(2-thienyl)-. For example, a QSPR model could be developed to predict properties like boiling point, solubility, or even biological activity based on a set of calculated molecular descriptors. The predictive power of the model is assessed through rigorous validation techniques. acs.org

Investigation of Tautomerism through Theoretical Methods

Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly impact the chemical and biological properties of a molecule. For Cyclopropanamine, 2-(2-thienyl)-, the potential for tautomerism exists, particularly involving the amine group and the thiophene ring.

Theoretical methods can be employed to investigate the relative stabilities of different tautomeric forms. researchgate.net For instance, the amino-imino tautomerism, where a proton migrates from the nitrogen atom to a carbon atom on the thiophene ring, can be studied. Quantum chemical calculations can determine the relative energies of the tautomers in the gas phase and in different solvents, as the solvent can play a crucial role in stabilizing one tautomer over another. nih.govresearchgate.net

The investigation would involve optimizing the geometries of all possible tautomers and calculating their energies. The transition states connecting the tautomers can also be located to determine the energy barriers for interconversion. orientjchem.org The results of these calculations can predict the equilibrium constant between the tautomers and provide insights into which tautomeric form is likely to be predominant under different conditions. nih.gov This information is vital as different tautomers can exhibit distinct reactivity and biological activity. nih.gov

Chemical Transformations and Applications As Synthetic Intermediates

Role in the Synthesis of Complex Organic Molecules

Cyclopropanamine, 2-(2-thienyl)- is a valuable building block in the creation of intricate organic molecules. Its utility is highlighted by its crucial role in the synthesis of prasugrel (B1678051), a potent antiplatelet agent. nih.govnih.gov Prasugrel is used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. nih.gov The synthesis of prasugrel and its analogs often involves the reaction of a derivative of cyclopropanamine, 2-(2-thienyl)- with other complex chemical entities. chemicalbook.comasianpubs.orggoogle.com

The thiophene (B33073) ring, a key component of Cyclopropanamine, 2-(2-thienyl)-, is a common structural motif in many pharmaceuticals. rroij.com This is because the thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in a drug molecule without significant loss of biological activity. rroij.com This principle is exemplified in drugs like the NSAID lornoxicam, which is a thiophene analog of piroxicam. rroij.com

The synthesis of complex molecules often involves multi-step processes where each component contributes specific structural features and functionalities. nih.gov The unique combination of a cyclopropyl (B3062369) ring and a thienyl group in Cyclopropanamine, 2-(2-thienyl)- makes it a desirable starting material for constructing such complex molecular architectures.

Table 1: Key Intermediates in the Synthesis of Prasugrel

| Intermediate | Role in Synthesis |

| 5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one hydrochloride | Reacts with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to form a key precursor to prasugrel. nih.govasianpubs.org |

| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Condenses with the thienopyridine core to introduce the cyclopropyl-fluorophenyl moiety. asianpubs.org |

| Acetic anhydride | Used in the final step to acetylate the hydroxyl group, forming the active prasugrel molecule. nih.gov |

Derivatization to Access Novel Chemical Scaffolds

The primary amine group of Cyclopropanamine, 2-(2-thienyl)- serves as a versatile handle for chemical modification, allowing for the creation of a wide array of novel chemical structures. This derivatization is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound and to optimize its pharmacological properties.

For instance, the amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. It can also undergo reactions to form more complex heterocyclic systems. A notable example is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown potential as kinase inhibitors and allosteric modulators of dopamine (B1211576) receptors. nih.govnih.gov These scaffolds are of significant interest in drug discovery due to their diverse biological activities. nih.gov

The ability to introduce various substituents onto the cyclopropanamine or thiophene core allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. This flexibility makes Cyclopropanamine, 2-(2-thienyl)- a valuable starting point for generating libraries of diverse compounds for high-throughput screening.

Cyclopropanamine, 2-(2-thienyl)- as a Building Block in Heterocyclic Synthesis

The bifunctional nature of Cyclopropanamine, 2-(2-thienyl)-, possessing both a nucleophilic amine and an aromatic thiophene ring, makes it a useful precursor for the synthesis of various heterocyclic compounds. The thiophene ring itself is a fundamental heterocyclic unit. rroij.com

The amine group can participate in cyclocondensation reactions with various carbonyl-containing compounds to construct new rings. For example, reaction with dicarbonyl compounds can lead to the formation of nitrogen-containing heterocycles. The thiophene moiety can also be involved in cyclization reactions, leading to the formation of fused ring systems such as thieno[3,2-c]pyridines, which are core structures in drugs like ticlopidine. google.com The synthesis of such fused systems often involves the initial preparation of a 2-(2-thienyl)ethylamine derivative, followed by intramolecular cyclization. google.com

Furthermore, the thiophene ring can be derivatized to create more complex polycyclic structures. For example, 2,5-di(2-thienyl)pyrroles can be synthesized and subsequently modified to create precursors for conductive polymers and photochromic materials. researchgate.net The reactivity of the thiophene ring allows for electrophilic substitution reactions, enabling the introduction of various functional groups. researchgate.netnih.gov

Table 2: Examples of Heterocyclic Systems Derived from Thiophene-Containing Building Blocks

| Heterocyclic System | Synthetic Precursor(s) | Potential Application |

| Thieno[3,2-c]pyridine | 2-(2-thienyl)ethylamine | Antiplatelet agents google.com |

| Thieno[2,3-d]pyrimidine | Thiophene-based amines and pyrimidine (B1678525) precursors | Kinase inhibitors, allosteric modulators nih.govnih.gov |

| 2,5-Di(2-thienyl)pyrrole | 1,4-Di(2-thienyl)butane-1,4-dione | Conductive polymers, photochromic materials researchgate.net |

| Thiazole derivatives | 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Anticancer, antioxidant nih.gov |

Catalytic Applications and Ligand Design Studies

While Cyclopropanamine, 2-(2-thienyl)- itself is not a catalyst, its structural motifs are relevant to the design of ligands for transition metal catalysis. The development of chiral ligands is crucial for enantioselective synthesis, a key area in modern organic chemistry. acs.org

The cyclopropylamine (B47189) framework can be incorporated into larger, more complex ligand structures. The inherent chirality of a substituted cyclopropane (B1198618) ring can be exploited to induce asymmetry in catalytic reactions. Furthermore, the nitrogen of the amine and the sulfur of the thiophene ring can act as donor atoms to coordinate with a metal center, a common feature in many effective ligands. nih.govyoutube.com

Research in this area focuses on creating novel chiral ligands that can improve the efficiency and selectivity of catalytic processes. For example, the design of ligands for nickel-catalyzed reactions is an active area of research, with applications in cross-coupling and C-C bond activation reactions. nih.gov The principles learned from studying the coordination chemistry of simple molecules like Cyclopropanamine, 2-(2-thienyl)- can inform the design of more sophisticated and effective ligands for a variety of catalytic transformations.

Development of Novel Reaction Methodologies Utilizing the Compound

The strained cyclopropane ring in Cyclopropanamine, 2-(2-thienyl)- imparts unique reactivity that can be harnessed to develop novel synthetic methods. The ring strain can be released through various chemical transformations, leading to the formation of linear or larger ring structures that might be difficult to access through other routes.

Ring-opening reactions of cyclopropylamines and related cyclopropyl ketones are a subject of ongoing research. acs.org These reactions can be promoted by transition metals or Lewis acids, and they can proceed through various mechanisms, including oxidative addition and radical pathways. nih.govacs.org The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a key challenge and a major focus of methodological development.

For instance, nickel-catalyzed ring-opening difunctionalization of cyclopropyl ketones has been reported, allowing for the simultaneous formation of two new bonds. nih.gov While this specific example does not use Cyclopropanamine, 2-(2-thienyl)- directly, it illustrates the type of novel reactivity that can be achieved with cyclopropyl-containing compounds. The development of new reaction methodologies based on the unique properties of the cyclopropylamine moiety could provide access to novel chemical space and facilitate the synthesis of complex target molecules.

Future Research Directions and Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing "Cyclopropanamine, 2-(2-thienyl)-" is a primary focus of future research. Traditional synthetic approaches often suffer from drawbacks such as low yields, the use of hazardous reagents, and the generation of significant waste. chemistryjournals.net Green chemistry principles are increasingly being applied to address these issues, aiming to design chemical processes that minimize environmental impact. chemistryjournals.net

Future efforts will likely concentrate on several key areas:

Catalytic Methods: The development of novel catalysts, including transition metal complexes and organocatalysts, will be crucial for achieving highly selective and efficient cyclopropanation reactions.

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to replace petroleum-based precursors is a key aspect of sustainable synthesis.

Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and process control, making them an attractive platform for the synthesis of "Cyclopropanamine, 2-(2-thienyl)-".

The successful implementation of these strategies will not only make the synthesis of this compound more economical but also align with the growing demand for sustainable chemical manufacturing. chemistryjournals.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique strained three-membered ring of the cyclopropane (B1198618) moiety in "Cyclopropanamine, 2-(2-thienyl)-" imparts distinct reactivity that is yet to be fully explored. Future research will aim to uncover novel reaction pathways and transformations that are not accessible with more conventional cyclic or acyclic amines.

Key areas of investigation will likely include:

Ring-Opening Reactions: Controlled opening of the cyclopropane ring can lead to the formation of diverse and complex molecular scaffolds. Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions is a significant challenge.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on both the cyclopropane and thiophene (B33073) rings offers a powerful and atom-economical approach to generating a wide range of derivatives.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis and transformation of "Cyclopropanamine, 2-(2-thienyl)-" will be critical for accessing enantiomerically pure compounds, which are often essential for biological applications.

Unlocking new reactivity patterns will expand the synthetic utility of this compound and provide access to previously unattainable molecular structures.

Advanced Spectroscopic Characterization of Short-Lived Intermediates

Many chemical reactions involving "Cyclopropanamine, 2-(2-thienyl)-" are likely to proceed through short-lived, highly reactive intermediates. The direct observation and characterization of these transient species are crucial for elucidating reaction mechanisms and optimizing reaction conditions. However, their fleeting nature presents a significant analytical challenge.

Future research will rely on the application of advanced spectroscopic techniques to capture and study these intermediates. chemrxiv.org These may include:

Time-Resolved Spectroscopy: Techniques such as flash photolysis and stopped-flow spectroscopy can provide real-time information on the formation and decay of intermediates.

Matrix Isolation Spectroscopy: Trapping reactive species in an inert matrix at low temperatures allows for their characterization using various spectroscopic methods, including infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy.

Mass Spectrometry-Based Techniques: The development of online platforms that couple electrochemical reactors with mass spectrometry can enable the simultaneous capture and real-time monitoring of short-lived intermediates in electrosynthetic reactions. chemrxiv.org

A deeper understanding of the intermediates involved in the reactions of "Cyclopropanamine, 2-(2-thienyl)-" will pave the way for the rational design of more efficient and selective synthetic methods.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, including the study of "Cyclopropanamine, 2-(2-thienyl)-". researchgate.netcncb.ac.cnresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the discovery and development process. researchgate.netresearchgate.net

Key applications of AI and ML in this field include:

Retrosynthesis Planning: AI-powered tools can assist in designing efficient synthetic routes to "Cyclopropanamine, 2-(2-thienyl)-" and its derivatives by analyzing known reactions and predicting the most promising pathways. researchgate.netopenreview.net

Predicting Reactivity and Properties: Machine learning models can be trained to predict the reactivity, physicochemical properties, and biological activity of novel derivatives, guiding the selection of the most promising candidates for synthesis and testing.

De Novo Molecular Design: Generative models can design new molecules with desired properties, potentially leading to the discovery of novel "Cyclopropanamine, 2-(2-thienyl)-" analogs with enhanced performance characteristics. researchgate.net

The integration of AI and ML into the research workflow has the potential to significantly reduce the time and cost associated with the development of new compounds based on the "Cyclopropanamine, 2-(2-thienyl)-" scaffold. mdpi.com

Addressing Stereochemical Control Challenges in Complex Syntheses

The presence of stereocenters in "Cyclopropanamine, 2-(2-thienyl)-" means that it can exist as different stereoisomers. Controlling the stereochemical outcome of its synthesis and subsequent reactions is a critical challenge, particularly when targeting specific biological activities, as different stereoisomers can have vastly different pharmacological profiles.

Future research will need to focus on developing robust and reliable methods for stereochemical control, including:

Asymmetric Synthesis: The development of new chiral catalysts and auxiliaries for the enantioselective and diastereoselective synthesis of "Cyclopropanamine, 2-(2-thienyl)-" is a high priority.

Chiral Resolution: Efficient methods for separating racemic mixtures of stereoisomers, such as chiral chromatography and enzymatic resolution, will continue to be important.

Stereoselective Transformations: Developing reactions that proceed with high stereoselectivity on the "Cyclopropanamine, 2-(2-thienyl)-" scaffold will be essential for the synthesis of complex, stereochemically defined molecules.

Overcoming the challenges of stereochemical control will be crucial for unlocking the full potential of "Cyclopropanamine, 2-(2-thienyl)-" in various applications, particularly in medicinal chemistry.

常见问题

Q. How can researchers perform comparative structure-activity relationship (SAR) studies between Cyclopropanamine, 2-(2-thienyl)- and its structural analogs?